molecular formula C7H11N3O2 B13259871 (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B13259871
M. Wt: 169.18 g/mol
InChI Key: ANKMBGGGKCTTGK-LURJTMIESA-N
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Description

(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is an organic compound that features an amino acid backbone with a pyrazole ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the formation of the pyrazole ring followed by its attachment to the amino acid backbone. One common method for synthesizing pyrazoles is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while substitution reactions can yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-3-yl)alanine: Similar structure but lacks the methyl group on the pyrazole ring.

    3-(1-methyl-1H-pyrazol-5-yl)alanine: Similar structure with a different position of the pyrazole ring substituent.

Uniqueness

(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and binding properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(2S)-2-amino-3-(1-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

ANKMBGGGKCTTGK-LURJTMIESA-N

Isomeric SMILES

CN1C=CC(=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CN1C=CC(=N1)CC(C(=O)O)N

Origin of Product

United States

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